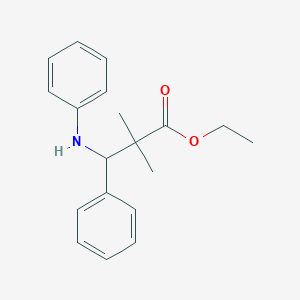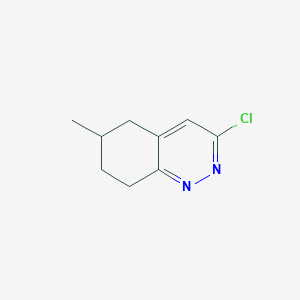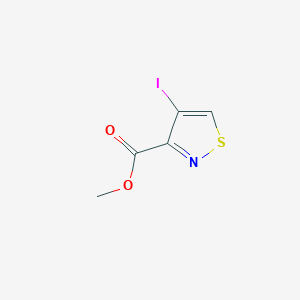![molecular formula C16H24F3NO4 B3133735 Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate CAS No. 397844-33-6](/img/structure/B3133735.png)
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Descripción general
Descripción
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate, commonly referred to as MTBE, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biotechnology industries. It has been used as a solvent in many chemical reactions, as a reagent in synthesis and purification processes, and as a fuel additive. In recent years, MTBE has been investigated for its potential as a novel therapeutic agent, with promising results in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
MTBE has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biocatalysis. In drug discovery, MTBE has been used as a solvent for the synthesis of novel compounds, as a reagent for the purification of compounds, and as a medium for the extraction of natural products. In drug delivery, MTBE has been used to solubilize poorly soluble drugs and to improve the bioavailability of drugs. In biocatalysis, MTBE has been used as a co-solvent to increase the activity of enzymes.
Mecanismo De Acción
The mechanism of action of MTBE is not fully understood. However, it is believed to interact with proteins and other biomolecules, resulting in changes in their structure and function. For example, it has been shown to bind to and activate certain G-protein coupled receptors, resulting in changes in intracellular signaling pathways.
Biochemical and Physiological Effects
MTBE has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, and to increase the solubility of drugs and other molecules. In vivo, it has been shown to reduce inflammation, improve wound healing, and reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MTBE in laboratory experiments include its availability, low cost, and low toxicity. Its low toxicity makes it suitable for use in cell culture and animal studies. However, the low solubility of MTBE in water and organic solvents can be a limitation in some experiments.
Direcciones Futuras
The potential of MTBE as a therapeutic agent is yet to be fully explored. Future research should focus on the development of novel delivery systems for MTBE and the investigation of its pharmacological and toxicological properties. Additionally, further research is needed to elucidate the mechanism of action of MTBE and to develop new methods for its synthesis and purification. Finally, the potential of MTBE as a catalyst for chemical reactions should be further investigated.
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO4/c1-7-9-10-15(12(21)23-6,16(17,18)19)20(11-8-2)13(22)24-14(3,4)5/h7-8H,1-2,9-11H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNKCHANVZHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3133661.png)




![[4-[(dibutylamino)carbonyl]phenyl]Boronic acid](/img/structure/B3133716.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate](/img/structure/B3133721.png)



![3-Iodo-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3133752.png)
